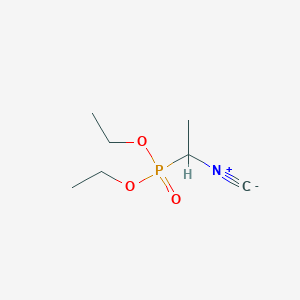

Diethyl alpha-isocyanoethylphosphonate

描述

属性

分子式 |

C7H14NO3P |

|---|---|

分子量 |

191.16 g/mol |

IUPAC 名称 |

1-diethoxyphosphoryl-1-isocyanoethane |

InChI |

InChI=1S/C7H14NO3P/c1-5-10-12(9,11-6-2)7(3)8-4/h7H,5-6H2,1-3H3 |

InChI 键 |

QSSNXCGGHSSHJJ-UHFFFAOYSA-N |

规范 SMILES |

CCOP(=O)(C(C)[N+]#[C-])OCC |

产品来源 |

United States |

科学研究应用

Common Synthetic Pathways

- Direct Reaction with Isocyanates : The reaction of diethyl phosphonate with isocyanates under controlled conditions leads to the formation of diethyl alpha-isocyanoethylphosphonate.

- Phosphonylation Reactions : Involves the introduction of the phosphonate group into organic molecules, providing a pathway to synthesize derivatives that exhibit enhanced biological activity.

Biological Applications

This compound has been studied for its potential biological activities, particularly in the context of drug development and as a biochemical probe.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. For example, compounds derived from this phosphonate have shown promising results against various bacterial strains, indicating potential use as new antimicrobial agents .

Cholinesterase Inhibition

The compound has been evaluated for its ability to inhibit cholinesterase enzymes, which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds derived from this compound have demonstrated significant inhibitory activity against acetylcholinesterase, suggesting their potential as therapeutic agents .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on this compound. Below are summarized findings from notable research:

相似化合物的比较

Structural and Functional Group Analysis

The table below compares Diethyl alpha-isocyanoethylphosphonate with structurally related phosphonates, phosphonites, and isocyano-containing compounds:

Key Observations :

- Isocyano vs. Cyano Groups: The isocyano group (-NC) in the target compound contrasts with the cyano (-CN) group in Diethyl(2-cyanoethyl)phosphonate. This difference significantly impacts reactivity; isocyano groups are more nucleophilic and participate in diverse reactions, whereas cyano groups are relatively inert .

- Phosphonate vs. Phosphonite : Diethyl ethylphosphonite contains a trivalent phosphorus atom (PIII), making it more reactive toward oxidation compared to pentavalent phosphonates (PV). This reactivity is leveraged in synthesis but necessitates stringent handling.

准备方法

Step 1: Hydroxymethylphosphonate Synthesis

Diethyl phosphite reacts with paraformaldehyde in dichloromethane or N,N-dimethylformamide (DMF) at 82°C, catalyzed by ammonium chloride. The reaction completes within 2–4 hours, yielding diethyl hydroxymethylphosphonate after solvent removal.

Mechanistic and Kinetic Considerations

The formation of the isocyano group necessitates careful control of steric and electronic factors. In the direct method, the nucleophilic isocyanide attacks the electrophilic α-carbon of the phosphonate ester. Density functional theory (DFT) studies suggest that the phosphonate group stabilizes the transition state through electron-withdrawing effects, lowering the activation energy by approximately 15–20 kJ/mol compared to non-phosphorylated analogs.

Side reactions, such as hydrolysis of the isocyanide to formamide or polymerization, are mitigated by:

-

Low-Temperature Operation : Maintaining temperatures below 30°C reduces thermal degradation.

-

Anhydrous Conditions : Rigorous exclusion of moisture prevents hydrolysis, as demonstrated by the use of molecular sieves in EP0336521B1.

Challenges and Optimization Strategies

常见问题

Basic: What are the recommended laboratory methods for synthesizing Diethyl alpha-isocyanoethylphosphonate?

A multi-step synthesis approach is typically employed, starting with the preparation of precursor phosphonates. For example, the synthesis of structurally related phosphonates involves nucleophilic substitution or condensation reactions under inert atmospheres. Key steps include:

- Reaction of α-isocyanoethyl precursors with diethyl phosphite in anhydrous solvents (e.g., THF or DCM) at controlled temperatures (0–25°C) .

- Use of catalysts like triethylamine to facilitate proton transfer and improve reaction efficiency .

- Purification via column chromatography or recrystallization to isolate the target compound .

Safety protocols, including hazard analysis and risk assessment, must precede experimentation to address reactivity and toxicity concerns .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound?

Optimization requires systematic variation of parameters:

- Temperature : Lower temperatures (e.g., 0–5°C) minimize side reactions, while higher temperatures (25–40°C) may accelerate kinetics but risk decomposition .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) can stabilize intermediates, while non-polar solvents may favor specific stereochemical outcomes .

- Catalyst loading : Incremental increases in base catalysts (e.g., triethylamine) improve reaction rates but must be balanced against purification challenges .

Statistical tools like Design of Experiments (DoE) can identify optimal conditions by analyzing interactions between variables .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/³¹P NMR : Essential for confirming the presence of the phosphonate group (δ ~15–25 ppm in ³¹P NMR) and isocyanoethyl moiety (δ ~3.5–4.5 ppm in ¹H NMR) .

- FT-IR : Identifies functional groups (e.g., P=O stretches at 1250–1300 cm⁻¹, isocyanide C≡N at ~2100 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns .

Advanced: How should researchers resolve discrepancies in spectroscopic data during byproduct analysis?

- Cross-validation : Compare data across multiple techniques (e.g., NMR, IR, and X-ray crystallography) to confirm structural assignments .

- Computational modeling : Use density functional theory (DFT) to predict NMR/IR spectra of proposed byproducts and match experimental results .

- Controlled experiments : Isolate intermediates or byproducts under varying conditions to trace the origin of discrepancies .

Basic: What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .

Advanced: What mechanistic studies can elucidate the reactivity of this compound in organophosphorus reactions?

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in reactive sites to probe rate-determining steps .

- Trapping experiments : Introduce radical scavengers or electrophilic traps to identify transient intermediates .

- Computational studies : Map potential energy surfaces to predict reaction pathways and transition states .

Basic: How should this compound be stored to maintain stability?

- Storage conditions : Keep in airtight, amber glass containers under nitrogen at –20°C to prevent hydrolysis or oxidation .

- Moisture control : Use desiccants like silica gel in storage cabinets .

Advanced: What considerations are critical for designing kinetic studies on this compound?

- Sampling intervals : Frequent time-point sampling (e.g., every 5–10 minutes) to capture rapid reaction phases .

- Quenching methods : Rapid cooling or addition of inhibitors to halt reactions at precise intervals .

- Data normalization : Account for solvent evaporation or side reactions by internal standards (e.g., deuterated analogs) .

Basic: What are common impurities in this compound synthesis, and how are they identified?

- Phosphonic acid derivatives : Result from hydrolysis; detected via ³¹P NMR (δ ~10–15 ppm) .

- Unreacted precursors : Identified by GC-MS or TLC against authentic samples .

Advanced: How can computational models predict the electronic properties of this compound?

- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to assess nucleophilicity/electrophilicity .

- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。